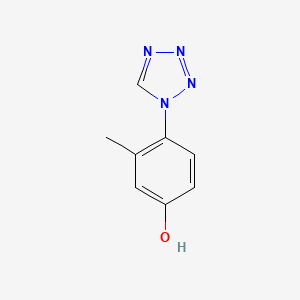

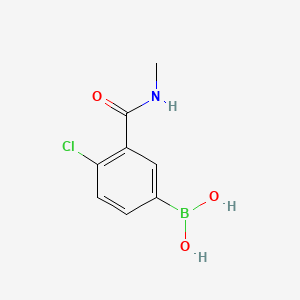

![molecular formula C7H8BNO2 B1461980 [(E)-2-(3-Pyridinyl)vinyl]boronic acid CAS No. 352525-93-0](/img/structure/B1461980.png)

[(E)-2-(3-Pyridinyl)vinyl]boronic acid

説明

“[(E)-2-(3-Pyridinyl)vinyl]boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules . They are often used as building blocks and synthetic intermediates .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . For example, the cross-coupling reaction of bis(pinacolato)diboron with β-(trifluoromethanesulfonyloxy)-α,β-unsaturated carbonyl compounds can be carried out in the presence of PdCl2 (PPh3)2-2PPh3 (3 mol%) and KOPh in toluene or K2CO3 in dioxane for the synthesis of cyclic and acyclic β-boryl-α,β-unsaturated esters, amides, and ketones .

Molecular Structure Analysis

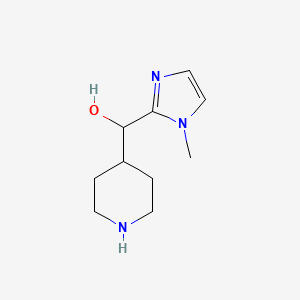

The molecular structure of “[(E)-2-(3-Pyridinyl)vinyl]boronic acid” can be represented by the empirical formula C7H8BNO2 .

Chemical Reactions Analysis

Boronic acids, such as “[(E)-2-(3-Pyridinyl)vinyl]boronic acid”, can participate in various chemical reactions. For instance, they can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . They can also react with dibromo pyridinium aminides via Suzuki coupling reaction to prepare pyridine substituted pyridinium N-(2′-azinyl)aminides .

Physical And Chemical Properties Analysis

“[(E)-2-(3-Pyridinyl)vinyl]boronic acid” is a solid compound . Its molecular weight is 122.92 .

科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid derivative is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Sensor Development for Diols and Lewis Bases

Due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions, this compound is instrumental in developing sensors for these substances . These sensors can be used in both homogeneous assays and heterogeneous detection systems.

Biological Labelling and Protein Manipulation

The interaction of boronic acids with diols also extends to biological labelling and protein manipulation . This compound can be used to modify proteins or label cells, which is crucial for understanding biological processes and developing therapeutic interventions.

Therapeutics Development

Boronic acids and their derivatives play a significant role in the development of therapeutic agents . They are involved in the synthesis of enzymatic and kinase inhibitors, as well as receptor antagonists, which are vital in treating various diseases.

Electrophoresis of Glycated Molecules

This compound is used in the electrophoresis of glycated molecules . This application is particularly important in the field of diabetes research, where monitoring the levels of glycated hemoglobin is crucial.

Polymer and Microparticle Synthesis

Boronic acids are used as building blocks in the synthesis of polymers and microparticles . These materials have applications in analytical methods, controlled release systems, and the development of insulin release systems.

作用機序

将来の方向性

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .

特性

IUPAC Name |

[(E)-2-pyridin-3-ylethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6,10-11H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLMUYDNWFCHOD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CN=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CN=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-2-(3-Pyridinyl)vinyl]boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

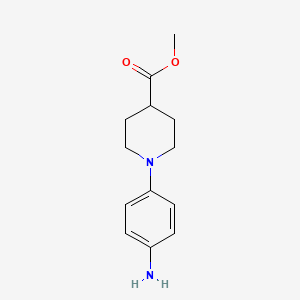

![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)

![3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1461919.png)